Methyl 2-[(3-methoxyphenyl)methoxy]benzoate
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Overview
Description
Methyl 2-[(3-methoxyphenyl)methoxy]benzoate is an organic compound belonging to the ester class. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a benzoate ester structure, which is commonly used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(3-methoxyphenyl)methoxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid with 3-methoxybenzyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[(3-methoxyphenyl)methoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-methoxyphenyl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects. Additionally, the aromatic ring can participate in various biochemical interactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Methyl 2-methoxybenzoate: Similar ester structure but lacks the additional methoxy group on the benzene ring.
Ethyl benzoate: Another ester with a similar benzoate structure but with an ethyl group instead of a methoxybenzyl group.
Methyl 3-methoxybenzoate: Similar structure but with the methoxy group positioned differently on the benzene ring.
Uniqueness: Methyl 2-[(3-methoxyphenyl)methoxy]benzoate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and benzoate groups provides distinct chemical properties that can be leveraged in various applications.
Properties
CAS No. |
820234-30-8 |
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Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
methyl 2-[(3-methoxyphenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H16O4/c1-18-13-7-5-6-12(10-13)11-20-15-9-4-3-8-14(15)16(17)19-2/h3-10H,11H2,1-2H3 |
InChI Key |
IGSRAYRHDLXBRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
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